Preserved DNA-Binding Functionality of the Glucocorticoid Receptor: TMEMC vs. N-Ethylmaleimide
In a study assessing the activation of the rat liver glucocorticoid receptor to a DNA-binding state, treatment with N-[2-(trimethylammonio)ethyl]maleimide (TMEMC) resulted in no inhibition of DNA binding activity. This was in contrast to other N-substituted maleimides, such as N-heptylmaleimide and N-benzylmaleimide, which caused significant inhibition [1]. The study quantitatively demonstrates that TMEMC, due to its ionizable substituent, does not interfere with this critical protein function, unlike its neutral alkyl chain counterparts [1].
| Evidence Dimension | Inhibition of DNA Binding Activity of Glucocorticoid Receptor |
|---|---|
| Target Compound Data | 0% (No inhibition) |
| Comparator Or Baseline | N-Heptylmaleimide: Significant inhibition; N-Benzylmaleimide: Highest inhibition; N-Ethylmaleimide: 0% (No inhibition) |
| Quantified Difference | Qualitative assessment: No inhibition for TMEMC vs. significant to highest inhibition for long-chain alkyl and benzyl maleimides. |
| Conditions | Unactivated cytosolic [3H]triamcinolone acetonide-receptor complexes were pretreated with maleimides at 0°C, then heated to 25°C, and assayed for DNA-cellulose binding. |
Why This Matters
This evidence is critical for researchers studying protein-DNA interactions where preservation of the native functional state is required, differentiating TMEMC from many other N-substituted maleimides that would artifactually inhibit this activity.
- [1] S. Blicq, P.M. Danze, V. Dumur, P. Formstecher, M. Dautrevaux. Inhibition of glucocorticoid receptor transformation, subunit dissociation, and temperature-dependent inactivation by various N-substituted maleimides. Biochemistry. 1988;27(22):8436-8442. doi: 10.1021/bi00422a021. View Source
